

Application Notes & Protocols: Preparation of Diazepane-5-Carboxamide Salts for Improved Bioavailability

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Compound of Interest

Compound Name: 1,4-Diazepane-5-carboxamide

CAS No.: 220364-88-5

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Introduction: Overcoming the Bioavailability Hurdle

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, which presents a major obstacle to achieving adequate oral bioavailability.[1][2] An estimated 40% of currently marketed drugs and a majority of development candidates are poorly water-soluble.[1] This poor solubility can lead to low and erratic absorption from the gastrointestinal tract, diminishing therapeutic efficacy and complicating dose selection.[3]

Diazepane-5-carboxamide, a key heterocyclic scaffold, represents a class of molecules that, while promising pharmacologically, may be hindered by such solubility challenges. The inherent structure, containing a basic diazepane ring, offers a prime opportunity for chemical modification through salt formation. The formation of a salt by reacting the active pharmaceutical ingredient (API) with a suitable acidic counterion is a well-established and highly effective strategy to enhance the dissolution rate and aqueous solubility, thereby

improving oral bioavailability.[4][5][6] Approximately 50% of all drugs are administered as salts, underscoring the criticality of this approach in drug development.[4]

This guide provides a comprehensive, field-proven workflow for the systematic selection, preparation, and evaluation of diazepam-5-carboxamide salts. It is designed for researchers, scientists, and drug development professionals, detailing the scientific rationale behind each step, from initial characterization of the free base to definitive in vivo pharmacokinetic studies.

Section 1: Foundational Analysis - Characterization of the Free Base

Rationale: A successful salt selection program begins with a thorough understanding of the parent compound's physicochemical properties.[4] This baseline data informs the selection of appropriate counterions and provides a benchmark against which the performance of new salt forms can be measured. For diazepam-5-carboxamide, the key is to quantify the basicity of the ionizable nitrogen within the diazepine ring, as this will govern salt formation.

Protocol 1.1: Physicochemical Profiling of Diazepam-5-Carboxamide (Free Base)

Objective: To determine the pKa, pH-solubility profile, and solid-state characteristics of the free base.

Methodology:

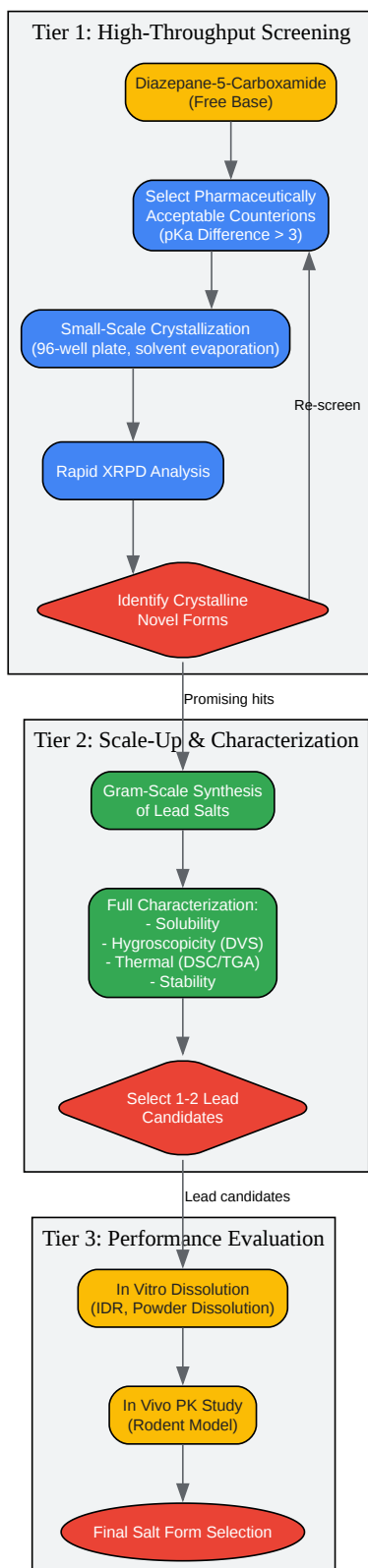
- pKa Determination (Potentiometric Titration):
 - Accurately weigh and dissolve diazepam-5-carboxamide in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
 - Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl).
 - Monitor the pH change using a calibrated pH meter as a function of the volume of titrant added.
 - Calculate the pKa value(s) from the titration curve. The pKa of the conjugate acid is critical for selecting counterions. A general guideline, often called the "rule of three," suggests that

a pKa difference of greater than 3 between the base and the counterion acid is required for stable salt formation.[7][8]

- pH-Solubility Profile (Shake-Flask Method):
 - Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4).
 - Add an excess amount of the solid diazepane-5-carboxamide free base to each buffer in sealed vials.
 - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
 - Filter the samples to remove undissolved solids.
 - Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
 - Plot solubility as a function of pH. This profile is essential for understanding where the compound will dissolve in the gastrointestinal tract.
- Solid-State Characterization:
 - X-Ray Powder Diffraction (XRPD): Analyze the free base powder to determine its degree of crystallinity. A sharp, well-defined diffraction pattern indicates a crystalline solid, while a broad halo suggests an amorphous form.[9]
 - Differential Scanning Calorimetry (DSC): Heat a small sample of the material at a constant rate to determine its melting point and detect any polymorphic transitions or desolvation events.[10]
 - Thermogravimetric Analysis (TGA): Heat a sample to measure weight loss as a function of temperature, which is used to identify the presence of water or residual solvents.

Section 2: The Salt Screening Cascade

Rationale: Salt screening is a systematic process to identify and crystallize as many salt forms as possible to find a candidate with optimal properties.[9] A high-throughput, multi-tiered approach allows for the rapid evaluation of numerous counterions while conserving valuable API.[1]



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Caption: Tiered workflow for salt screening and selection.

Protocol 2.1: High-Throughput Salt Screening

Objective: To rapidly screen a diverse library of pharmaceutically acceptable counterions to identify crystalline salt forms.

Methodology:

- Counterion Selection: Based on the pKa of the diazepane-5-carboxamide free base, select a panel of acidic counterions ensuring a pKa difference > 3 . Common counterions include hydrochloride, hydrobromide, sulfate, mesylate, tartrate, and citrate.[11]
- Stock Solution Preparation: Prepare stock solutions of the free base and each counterion in a suitable volatile solvent (e.g., methanol, ethanol, or acetone).
- Crystallization: In a 96-well plate, combine stoichiometric amounts (e.g., 1:1 molar ratio) of the free base and each counterion solution.
- Solvent Evaporation: Allow the solvent to evaporate slowly under controlled conditions (e.g., at room temperature or slightly elevated temperature) to promote crystallization.
- Analysis: Analyze the solid residue in each well using high-throughput XRPD to identify wells containing new, crystalline material.

Counterion	Result	Comments
Hydrochloride	Crystalline	New, distinct XRPD pattern.
Sulfate	Crystalline	New, distinct XRPD pattern.
Mesylate	Crystalline	New, distinct XRPD pattern.
Tartrate	Amorphous	Broad halo in XRPD pattern.
Citrate	Oily Residue	Failed to crystallize.
Phosphate	Crystalline	Pattern similar to a mix of starting materials.

Table 1: Representative results from a high-throughput primary salt screen.

Section 3: In-Depth Characterization of Lead Salt Candidates

Rationale: Promising hits from the initial screen must be synthesized on a larger scale to enable comprehensive characterization. This stage aims to select the salt with the best balance of solubility, stability, and manufacturability properties.[4][9]

Protocol 3.1: Gram-Scale Salt Synthesis

Objective: To prepare sufficient quantities (1-5 g) of lead salt candidates for full characterization.

Methodology:

- Dissolve one molar equivalent of diazepane-5-carboxamide free base in a suitable solvent (e.g., isopropanol).
- Slowly add one molar equivalent of the selected acid (e.g., methanesulfonic acid in isopropanol).
- Stir the mixture at room temperature or with gentle heating to encourage salt formation and precipitation.
- Cool the mixture to induce further crystallization.
- Isolate the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Confirm salt formation using techniques like NMR or elemental analysis.[9]

Protocol 3.2: Comprehensive Solid-State Profiling

Objective: To thoroughly evaluate the physicochemical properties of the scaled-up salt candidates.

Methodology:

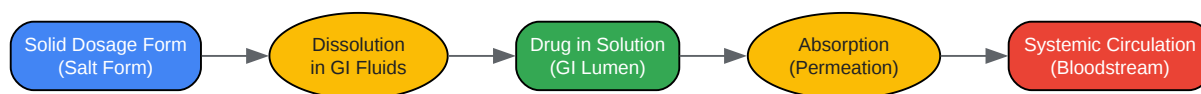
- **Aqueous Solubility:** Determine the kinetic solubility of each salt in purified water and biorelevant buffers (pH 1.2, 4.5, 6.8) using the shake-flask method described in Protocol 1.1.
- **Hygroscopicity:** Perform Dynamic Vapor Sorption (DVS) analysis by exposing the salt to a range of relative humidity (RH) levels (e.g., 0% to 95% RH) at 25°C. This assesses the salt's tendency to absorb moisture from the air, which can impact stability and handling.[4]
- **Thermal Analysis:** Conduct DSC and TGA as described in Protocol 1.1 to determine melting point, crystallinity, and identify any potential solvates or hydrates.[12]
- **Chemical Stability:** Store solid samples of the salts under accelerated stability conditions (e.g., 40°C / 75% RH) and monitor for degradation over time using HPLC.

Property	Free Base	Hydrochloride Salt	Mesylate Salt
Form	Crystalline	Crystalline	Crystalline
Melting Point (DSC)	155 °C	210 °C (decomposes)	185 °C
Aqueous Solubility (pH 6.8)	0.05 mg/mL	5.5 mg/mL	12.8 mg/mL
Hygroscopicity (DVS)	Non-hygroscopic (<0.2% uptake at 80% RH)	Slightly hygroscopic (1.5% uptake at 80% RH)	Non-hygroscopic (<0.5% uptake at 80% RH)
Stability (40°C/75%RH, 4 wks)	Stable (<0.1% degradation)	Stable (<0.1% degradation)	Stable (<0.1% degradation)

Table 2: Comparative physicochemical properties of Diazepane-5-carboxamide free base and selected salts.

Section 4: In Vitro Performance Evaluation

Rationale: In vitro dissolution testing is a critical tool for predicting the in vivo performance of different salt forms.[13] It measures how quickly the API is released from the solid state into solution, which is often the rate-limiting step for the absorption of poorly soluble drugs.[5]



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Caption: The link between solid-state form and bioavailability.

Protocol 4.1: Powder Dissolution Studies

Objective: To compare the dissolution rate of the lead salts against the free base in biorelevant media.

Methodology:

- Apparatus: Use USP Apparatus 2 (paddle method).[13][14]
- Media: Perform tests in 900 mL of simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5). Maintain the media at 37 ± 0.5 °C.[14][15]
- Procedure:
 - Set the paddle speed to a standard rate (e.g., 75 RPM).[15]
 - Add a known amount of powder (equivalent to a target dose) to the dissolution vessel.
 - Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
 - Analyze the concentration of dissolved drug in each sample by HPLC.
- Data Analysis: Plot the percentage of drug dissolved versus time for each compound.

Time (min)	% Dissolved (Free Base)	% Dissolved (Hydrochloride)	% Dissolved (Mesylate)
5	2%	45%	68%
15	8%	80%	95%
30	15%	92%	>99%
60	21%	95%	>99%

Table 3: Representative powder dissolution profiles in FaSSIF (pH 6.5). The mesylate salt shows a significant improvement in both the rate and extent of dissolution.

Section 5: Definitive In Vivo Bioavailability Assessment

Rationale: The ultimate goal is to demonstrate that the improved physicochemical properties and in vitro dissolution of a salt form translate to enhanced systemic drug exposure in vivo.[16] A pharmacokinetic (PK) study in an animal model is the standard method for this evaluation. [17]

Protocol 5.1: Oral Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of the free base and the lead salt form(s) following administration to rats.

Methodology:

- Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), fasted overnight before dosing.
- Dosing Formulations: Prepare suspensions of the free base and the lead salt(s) in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration equivalent to the desired dose (e.g., 10 mg/kg of the active moiety).
- Administration: Administer the formulations to the rats via oral gavage.

- **Blood Sampling:** Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- **Sample Processing:** Process the blood samples to obtain plasma and store frozen (-80°C) until analysis.
- **Bioanalysis:** Quantify the concentration of diazepam-5-carboxamide in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- **Pharmacokinetic Analysis:** Calculate key PK parameters, including maximum plasma concentration (C_{max}), time to reach maximum concentration (T_{max}), and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis software.[\[17\]](#)

Parameter	Free Base	Mesylate Salt
Dose (mg/kg)	10	10 (active equivalent)
C _{max} (ng/mL)	150 ± 35	780 ± 120
T _{max} (hr)	4.0 ± 1.2	1.0 ± 0.5
AUC ₀₋₂₄ (ng·hr/mL)	1250 ± 210	6100 ± 850
Relative Bioavailability	-	~490%

Table 4: Key pharmacokinetic parameters following oral administration of Diazepam-5-carboxamide formulations to rats. The mesylate salt demonstrates a nearly five-fold increase in total drug exposure (AUC).

Conclusion

The systematic approach detailed in these application notes provides a robust framework for successfully developing a salt form of diazepam-5-carboxamide with significantly improved oral bioavailability. By progressing through a tiered evaluation of physicochemical properties, in vitro dissolution, and in vivo pharmacokinetics, the mesylate salt was identified as a superior candidate compared to the free base. This workflow demonstrates that a well-designed salt selection and optimization study is a critical, value-adding step in the preclinical development of

promising but poorly soluble drug candidates, ultimately increasing the probability of clinical success.[4]

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